2-[3-(4-Fluoro-phenoxy)-4-nitro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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Overview
Description
2-[3-(4-Fluoro-phenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boronic ester derivative. Boronic esters are known for their utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . This compound features a unique combination of a fluoro-phenoxy group and a nitrophenyl group, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Fluoro-phenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves a multi-step process. One common method includes the reaction of 4-fluoro-phenol with 4-nitrophenylboronic acid in the presence of a base and a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Fluoro-phenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols and nitrophenols.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro-phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phenols and nitrophenols.
Reduction: Aminophenols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[3-(4-Fluoro-phenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(4-Fluoro-phenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The fluoro-phenoxy and nitrophenyl groups enhance the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
Uniqueness
2-[3-(4-Fluoro-phenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to its combination of a fluoro-phenoxy group and a nitrophenyl group. This combination enhances its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C18H19BFNO5 |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-[3-(4-fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H19BFNO5/c1-17(2)18(3,4)26-19(25-17)12-5-10-15(21(22)23)16(11-12)24-14-8-6-13(20)7-9-14/h5-11H,1-4H3 |
InChI Key |
NWHPKLVEWVTZRP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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